4-Methyl-1-octyn-4-ol

Description

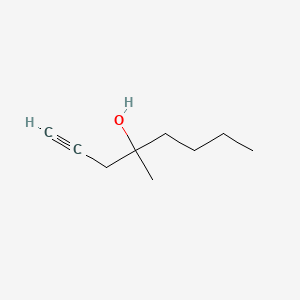

4-Methyl-1-octyn-4-ol (CAS: 22128-43-4) is an acetylenic tertiary alcohol with the molecular formula C₉H₁₆O and a molecular weight of 140.22 g/mol . Its structure features a hydroxyl group (-OH) at the 4th carbon of an eight-carbon chain, with a methyl substituent at the same position, and a terminal alkyne group (-C≡CH). Key physical properties include a density of 0.8565 (estimated), a boiling point of 226.76°C (estimated), and a recommended storage temperature of 2–8°C . Toxicologically, it is classified as moderately toxic by ingestion (rat LD₅₀: 753 mg/kg) and a moderate eye irritant (rabbit test: 100 µL/24H) .

Properties

IUPAC Name |

4-methyloct-1-yn-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O/c1-4-6-8-9(3,10)7-5-2/h2,10H,4,6-8H2,1,3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWNNGOBVFMFPNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C)(CC#C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40447950 | |

| Record name | 1-Octyn-4-ol, 4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40447950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22128-43-4 | |

| Record name | 4-Methyl-1-octyn-4-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22128-43-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Octyn-4-ol, 4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40447950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methyl-1-octyn-4-ol can be synthesized through several methods. One common approach involves the reaction of 4-methyl-1-octyne with water in the presence of a catalyst. This hydration reaction typically requires acidic or basic conditions to proceed efficiently .

Industrial Production Methods: On an industrial scale, this compound is produced using similar synthetic routes but optimized for large-scale production. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-1-octyn-4-ol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the triple bond to a double or single bond, yielding alkenes or alkanes.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halides.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

Substitution: Reagents like thionyl chloride (SOCl2) are used for converting the hydroxyl group to a chloride.

Major Products:

Oxidation: Ketones and carboxylic acids.

Reduction: Alkenes and alkanes.

Substitution: Alkyl halides.

Scientific Research Applications

4-Methyl-1-octyn-4-ol has a wide range of applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways.

Medicine: This compound is investigated for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism by which 4-Methyl-1-octyn-4-ol exerts its effects involves its interaction with specific molecular targets. The triple bond in the alkyne group is highly reactive, allowing the compound to participate in various chemical reactions. These reactions can alter the structure and function of biological molecules, influencing metabolic pathways and cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-Methyl-2-octyn-1-ol

- Molecular formula : C₉H₁₆O (same as 4-methyl-1-octyn-4-ol).

- Structural differences : The hydroxyl group is at position 1, and the alkyne is at position 2.

- Physical properties : Lower boiling point (59–62°C at 0.3 mmHg ), synthesized via alkyne addition to formaldehyde .

- Key distinctions : Structural isomerism leads to divergent reactivity. The terminal hydroxyl group in 4-methyl-2-octyn-1-ol enhances its polarity compared to the tertiary alcohol in this compound, affecting solubility and synthetic utility .

4-Ethyl-1-octyn-3-ol

- Molecular formula : C₁₀H₁₈O.

- Structural differences : Ethyl substituent at position 4 and hydroxyl at position 3.

- Applications : Used as a corrosion inhibitor and organic intermediate. The extended carbon chain (C₁₀ vs. C₉) increases molecular weight (154.25 g/mol ) and alters hydrophobicity .

4-Methyl-2-heptyn-4-ol

- Molecular formula : C₈H₁₄O.

- Structural differences : Shorter carbon chain (7 vs. 8 carbons) and alkyne at position 2.

- Physical properties : Lower molecular weight (126.20 g/mol ) and boiling point compared to this compound. The reduced chain length decreases van der Waals interactions, impacting volatility .

2-Butyn-1-ol

- Molecular formula : C₄H₆O.

- Structural differences : Simplest acetylenic alcohol with a four-carbon chain.

Comparative Analysis via Data Table

Impact of Structural Features on Properties

- Chain length : Longer chains (e.g., C₉ vs. C₄) increase boiling points and reduce volatility due to stronger intermolecular forces .

- Substituent position : Hydroxyl placement (e.g., tertiary vs. primary alcohol) affects polarity, solubility, and metabolic pathways. Tertiary alcohols like this compound are less reactive in nucleophilic substitutions .

- Functional groups : Terminal alkynes (e.g., -C≡CH) enhance reactivity in click chemistry, whereas internal alkynes (e.g., 4-methyl-2-heptyn-4-ol) are more stable .

Biological Activity

4-Methyl-1-octyn-4-ol (C9H16O) is an organic compound belonging to the alkyne family, characterized by its unique molecular structure that includes a hydroxyl group and a carbon-carbon triple bond. This compound has garnered attention in various fields, particularly in medicinal chemistry and biological research, due to its potential therapeutic properties and interactions with biological systems.

The compound is a colorless to pale yellow liquid with a special fragrance, soluble in water and compatible with many organic solvents. Key physical properties include:

| Property | Value |

|---|---|

| Molecular Formula | C9H16O |

| Molar Mass | 140.22 g/mol |

| Density | 0.8565 g/cm³ |

| Melting Point | -16°C |

| Boiling Point | 226.76°C |

| pKa | 14.36 ± 0.29 (Predicted) |

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in enzyme-catalyzed reactions and metabolic pathways. Its role as a precursor in drug synthesis highlights its importance in medicinal chemistry.

The biological activity of this compound can be attributed to its structural features:

- Hydroxyl Group : Facilitates hydrogen bonding with biological molecules, influencing their structure and function.

- Triple Bond : Participates in various chemical reactions, enhancing the compound's reactivity and potential interactions with biomolecules.

Therapeutic Potential

Studies have explored the compound's potential therapeutic uses, including:

- Enzyme Inhibition : Investigations into how the compound interacts with specific enzymes may reveal pathways for drug development.

- Antimicrobial Properties : Preliminary studies suggest possible antimicrobial effects, warranting further investigation into its use as a natural preservative or therapeutic agent.

Case Studies

- Enzyme Interaction Study : A study investigated the interaction of this compound with cytochrome P450 enzymes, revealing that the compound could modulate enzyme activity, suggesting potential applications in pharmacology.

- Antimicrobial Activity : A pilot study assessed the antimicrobial properties of various alkynes, including this compound. Results indicated that at certain concentrations, the compound exhibited inhibitory effects against specific bacterial strains.

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 1-Octyn-3-ol | Hydroxyl group positioned differently | Different positioning of functional groups |

| 4-Methyl-2-pentyne-1-ol | Shorter carbon chain | Similar structure but fewer carbons |

| 2-Butyn-1-ol | Simpler alkyne alcohol | Less complex structure |

Synthesis and Applications

The synthesis of this compound typically involves:

- Alkyne Formation : Using appropriate alkylating agents under basic conditions.

- Functional Group Modifications : The hydroxyl group can be oxidized or substituted to create derivatives with enhanced biological activity.

Applications extend beyond medicinal chemistry; it is also utilized in the production of specialty chemicals and materials such as polymers and surfactants.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.